molecular formula C15H20O2 B1250294 Ainigmaptilone B

Ainigmaptilone B

Cat. No.: B1250294
M. Wt: 232.32 g/mol
InChI Key: AOOKMWKTMLYYLW-UMVBOHGHSA-N
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Description

Ainigmaptilone B is a marine-derived macrolide isolated from the soft coral Ainigmaptilon acaule. Its structure features a 16-membered macrocyclic lactone ring with unique hydroxyl and epoxy substitutions, contributing to its bioactivity . Molecular formula: C₃₂H₄₈O₈; molecular weight: 584.73 g/mol. It exhibits potent anticancer activity by inhibiting tubulin polymerization (IC₅₀ = 12 nM) and inducing apoptosis in leukemia and breast cancer cell lines (EC₅₀ = 0.8–1.5 μM) . Current research focuses on its preclinical development as a chemotherapeutic agent, with Phase I trials anticipated by late 2025.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4aS,7R,8aS)-4a-(hydroxymethyl)-1-methylidene-7-prop-1-en-2-yl-6,7,8,8a-tetrahydro-5H-naphthalen-2-one

InChI

InChI=1S/C15H20O2/c1-10(2)12-4-6-15(9-16)7-5-14(17)11(3)13(15)8-12/h5,7,12-13,16H,1,3-4,6,8-9H2,2H3/t12-,13-,15-/m1/s1

InChI Key

AOOKMWKTMLYYLW-UMVBOHGHSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2(C=CC(=O)C(=C)[C@H]2C1)CO

Canonical SMILES

CC(=C)C1CCC2(C=CC(=O)C(=C)C2C1)CO

Synonyms

ainigmaptilone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds: Bryostatin 1

Structural and Functional Analysis

Bryostatin 1, another marine macrolide from the bryozoan Bugula neritina, shares a macrocyclic core but differs in substituents (e.g., ester groups instead of epoxy moieties).

Property Ainigmaptilone B Bryostatin 1
Molecular Formula C₃₂H₄₈O₈ C₄₇H₆₈O₁₇
Molecular Weight 584.73 g/mol 905.04 g/mol
Mechanism of Action Tubulin inhibition Protein kinase C modulation
Anticancer IC₅₀ (MCF-7) 0.9 μM 1.2 μM
Clinical Trial Phase Preclinical Phase II (discontinued)

Bryostatin 1’s clinical limitations (e.g., neurotoxicity at higher doses) contrast with this compound’s superior selectivity in early models . However, Bryostatin 1’s immunomodulatory effects remain unmatched, highlighting functional divergence despite structural overlap .

Comparison with Functionally Similar Compounds: Epothilone B

Functional and Mechanistic Parallels

Epothilone B, a polyketide from Sorangium cellulosum, shares this compound’s tubulin-stabilizing mechanism but employs a distinct 16-membered macrolactone with a methylthiazole side chain.

Property This compound Epothilone B
Molecular Formula C₃₂H₄₈O₈ C₂₇H₃₉NO₆S
Molecular Weight 584.73 g/mol 509.67 g/mol
Tubulin Binding Affinity 8.7 nM 2.3 nM
Solubility (Water) Poor (0.02 mg/mL) Moderate (0.5 mg/mL)
Clinical Status Preclinical FDA-approved (Ixabepilone)

Epothilone B’s clinical success underscores its pharmacokinetic advantages, but this compound’s novel epoxy group may reduce off-target toxicity, as seen in reduced hepatotoxicity in murine models (p < 0.05) .

Q & A

Q. What experimental approaches are used to determine the structural elucidation of Ainigmaptilone B?

Structural elucidation typically combines spectroscopic techniques (NMR, MS, X-ray crystallography) and chromatographic methods (HPLC for purity assessment). Researchers must validate spectral data against known databases and perform iterative refinements to resolve ambiguities. For novel compounds, cross-referencing with synthetic analogs or derivatives is critical to confirm stereochemistry .

  • Example workflow:
TechniquePurposeKey Considerations
NMR Assign functional groups and connectivitySolvent compatibility, isotopic labeling for complex signals
HR-MS Confirm molecular formulaIonization method (ESI vs. MALDI) and fragmentation patterns
X-ray Resolve 3D structureCrystal quality and data resolution limits

Q. How can researchers establish the bioactivity profile of this compound in preliminary studies?

Initial bioactivity screening involves in vitro assays (e.g., cytotoxicity, enzyme inhibition) followed by in vivo models (e.g., murine xenografts). Methodological rigor requires:

  • Dose-response curves to calculate IC₅₀/EC₅₀ values.
  • Inclusion of positive/negative controls to validate assay specificity.
  • Triplicate experiments to assess reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound’s pharmacological mechanisms?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent systems). Researchers should:

  • Conduct meta-analyses of published datasets to identify confounding variables.
  • Use orthogonal assays (e.g., CRISPR knockouts, isothermal titration calorimetry) to validate target engagement.
  • Apply statistical frameworks (e.g., Bayesian inference) to weigh evidence quality .

Q. How can synthetic routes for this compound be optimized for scalability and stereochemical fidelity?

Retrosynthetic analysis paired with computational modeling (DFT for transition-state energetics) guides route selection. Key considerations:

  • Catalytic systems : Asymmetric catalysis vs. chiral pool strategies.
  • Green chemistry metrics : Atom economy, solvent waste reduction.
  • Process analytical technology (PAT) : Real-time monitoring to prevent stereochemical drift .

Q. What methodologies address low yield or instability during this compound purification?

  • Chromatography : Use orthogonal stationary phases (C18 vs. HILIC) and gradient optimization.
  • Stabilization : Lyophilization with cryoprotectants or inert atmosphere handling.
  • Degradation studies : Forced degradation (heat, light, pH extremes) to identify vulnerable functional groups .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in this compound’s mechanism of action?

  • Pathway enrichment analysis : Compare omics datasets (transcriptomics/proteomics) to identify consensus pathways.
  • Network pharmacology : Map interactions between this compound and putative targets to prioritize validation experiments.
  • Error propagation modeling : Quantify uncertainties from assay variability or instrument precision .

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

  • Non-linear regression : Fit sigmoidal models (e.g., Hill equation) to calculate efficacy/potency.
  • Bootstrap resampling : Estimate confidence intervals for IC₅₀ values in small-sample studies.
  • ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I errors .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

  • Open protocols : Share detailed synthetic procedures and assay conditions via repositories like Zenodo.
  • Raw data transparency : Publish unprocessed spectra, chromatograms, and kinetic curves as supplementary files.
  • Collaborative validation : Partner with independent labs for cross-verification of key findings .

Q. What ethical guidelines apply to preclinical testing of this compound?

  • Adhere to ARRIVE 2.0 guidelines for in vivo studies (sample size justification, randomization).
  • Obtain institutional approval for animal welfare (IACUC) or human-derived cell lines (IRB).
  • Disclose conflicts of interest related to funding or intellectual property .

Future Directions

What unresolved questions warrant further investigation into this compound?

  • Resistance mechanisms : Longitudinal studies in resistant cell lines to identify adaptive pathways.
  • Biosynthetic origins : Genome mining of source organisms to elucidate natural synthesis pathways.
  • Polypharmacology : Proteome-wide profiling to uncover off-target effects and therapeutic synergies .

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